N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
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Overview
Description
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzodioxole structure, followed by the introduction of the pyran and phenyl groups through a series of condensation and substitution reactions. The final step involves the formation of the propanamide linkage under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and pyran-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H35NO10 |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide |
InChI |
InChI=1S/C30H35NO10/c1-6-37-22-9-8-18(13-23(22)38-7-2)10-11-31-25(33)15-19(26-21(32)12-17(3)41-30(26)34)20-14-24(35-4)28-29(27(20)36-5)40-16-39-28/h8-9,12-14,19,32H,6-7,10-11,15-16H2,1-5H3,(H,31,33) |
InChI Key |
MHPUOFMXUSQQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C=C(OC4=O)C)O)OCC |
Origin of Product |
United States |
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